molecular formula C10H8ClNO2S B1305176 Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate CAS No. 35212-86-3

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B1305176
CAS No.: 35212-86-3
M. Wt: 241.69 g/mol
InChI Key: POFRZYJVEIUDHS-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C10H8ClNO2S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and chloro substituents on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions:

    Substitution Reactions: The amino and chloro groups on the benzothiophene ring can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives:

Properties

IUPAC Name

methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFRZYJVEIUDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384766
Record name methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35212-86-3
Record name Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35212-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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